Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate
Description
Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate (CAS 476279-12-6) is a thiazole-based compound featuring a complex substitution pattern. Its molecular formula is C₁₅H₁₄F₃N₃O₃S, with a molecular weight of 373.35 g/mol (calculated). The structure includes:
- A thiazole core with an ethyl carboxylate group at positions 2 and 4.
- A 5-methyl substituent on the thiazole ring.
- A 3-((3-(trifluoromethyl)phenyl)carbonylamino) group, which introduces a trifluoromethylphenyl-linked amide moiety.
Thiazole derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in interacting with biological targets.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-3-23-13(22)11-8(2)19-14(24-11)20-12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRXBLPUPBHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its notable biological activity, particularly as an inhibitor of protein tyrosine kinases (PTKs). This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H13F3N2O3S
- Molecular Weight : 358.34 g/mol
- CAS Number : 476279-12-6
The compound features a thiazole ring, a carbonyl group, and a trifluoromethyl-substituted phenyl moiety, which enhances its lipophilicity and biological activity. The trifluoromethyl group is particularly significant as it influences the compound's interaction with biological targets.
This compound primarily acts as an inhibitor of protein tyrosine kinases. PTKs are crucial in various cellular processes, including growth, differentiation, and metabolism. Dysregulation of PTKs is often associated with cancer and other diseases. The compound's ability to inhibit these enzymes suggests potential applications in oncology.
Inhibition of Protein Tyrosine Kinases
Research indicates that this compound effectively inhibits specific PTKs involved in cancer signaling pathways. For instance:
- Case Study 1 : A study demonstrated that this compound significantly reduced the activity of the Src family kinases in vitro, leading to decreased proliferation of cancer cell lines (source: ).
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens.
- Case Study 2 : In vitro assays revealed that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus (source: ).
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Inhibition of PTKs | Significant reduction in Src kinase activity; decreased cancer cell proliferation. |
| Study 2 | Antimicrobial | Effective against Staphylococcus aureus; potential for development as an antibiotic. |
| Study 3 | Cytotoxicity | Induced apoptosis in human cancer cell lines; mechanism involves mitochondrial pathways. |
Scientific Research Applications
Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate exhibits significant biological activity as an inhibitor of protein tyrosine kinases (PTKs). These enzymes are crucial in cell signaling pathways associated with cancer and other diseases. The compound's ability to interact effectively with PTKs positions it as a candidate for therapeutic applications in oncology .
Pharmaceutical Research
This compound is primarily utilized in pharmaceutical research due to its potential as an anticancer agent. Studies have shown that it can effectively inhibit various cancer cell lines, suggesting its role as a lead compound for further drug development .
Biochemical Studies
The compound is also employed in biochemical studies to understand the structure-activity relationship of thiazole derivatives. By modifying the thiazole backbone or substituents on the aromatic ring, researchers can evaluate changes in biological activity and selectivity towards different protein targets .
Case Study 1: Inhibition of Protein Kinases
A study demonstrated that this compound effectively inhibited the activity of specific protein kinases involved in cancer signaling pathways. The results indicated a dose-dependent response in various cancer cell lines, highlighting its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship Analysis
Research focused on the modification of the trifluoromethyl group and its impact on the compound's biological efficacy revealed that variations in this substituent significantly influenced kinase inhibition potency. This study underscored the importance of structural modifications in optimizing drug candidates for enhanced therapeutic effectiveness .
Comparative Analysis with Related Compounds
To further contextualize this compound within its chemical family, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fluridone | Trifluoromethyl group; thiazole ring | Herbicidal activity |
| Flurazole | Trifluoromethyl; thiazolecarboxylate | Antimicrobial properties |
| Thiazole derivatives | Various substitutions on thiazole | Diverse biological activities |
This compound stands out due to its specific combination of structural features that enhance its potency against protein tyrosine kinases compared to other thiazole derivatives .
Comparison with Similar Compounds
Key Differences :
- The Parchem compound’s 2-ethylamino group introduces a basic nitrogen, which may improve solubility in polar solvents.
- The trifluoromethyl group at position 4 (Parchem) vs. the phenyl-linked trifluoromethyl group (target) alters steric and electronic profiles.
Thiazole Derivatives with Varied Substituents
Complex thiazole carbamates, such as those in Pharmacopeial Forum (PF 43(1)), demonstrate structural diversity:
- Example 1: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Example 2 : Thiazol-5-ylmethyl derivatives with hydroperoxy and ureido groups.
Comparison Insights :
- These compounds incorporate amino acid backbones and carbamate linkages, suggesting applications in protease inhibition or antibiotics.
- The target compound lacks such extended peptide-like chains, likely limiting its use to smaller-molecule interactions (e.g., enzyme active sites) .
Trifluoromethyl-containing Agrochemicals
The Pesticide Chemicals Glossary lists compounds like nipyraclofen (1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine), which share the trifluoromethylphenyl motif but use pyrazole or imidazole cores.
Key Contrasts :
- Core Heterocycle : Thiazole (target) vs. pyrazole (nipyraclofen). Thiazoles are more π-deficient, influencing redox stability and electron transport properties.
- Biological Targets : Pyrazole derivatives often target plant hormones (e.g., auxin mimics), while thiazoles may inhibit acetylcholinesterase or kinase enzymes .
Research Implications
- Synthetic routes for analogous compounds (e.g., Parchem’s product) often involve LiHMDS-mediated couplings or chloroformate activations , as seen in , though specific pathways for the target compound remain speculative .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate, and what reaction conditions are critical?
- Methodology : The compound can be synthesized via a multi-step approach. First, the thiazole core is constructed using a cyclization reaction between thiourea derivatives and α-haloketones. The trifluoromethylphenyl carbonylamino group is introduced via nucleophilic acyl substitution. Key conditions include:
- Use of POCl₃ as a cyclizing agent under reflux (80–90°C) in anhydrous solvents like DMF or DCM .
- Coupling reactions with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) to form the carboxamide bond .
- Critical Parameters : Solvent purity, temperature control (±2°C), and stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H-NMR : Look for the thiazole C5-methyl proton at δ 2.4–2.6 ppm and the ethyl ester quartet at δ 4.2–4.4 ppm. The aromatic protons of the trifluoromethylphenyl group appear as a multiplet at δ 7.5–8.0 ppm .
- IR : Confirm the carbonyl stretches: ester C=O at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- LC-MS : Use ESI+ mode to observe the molecular ion peak [M+H]⁺ matching the theoretical mass (C₁₅H₁₂F₃N₃O₃S: 383.3 g/mol) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO and DCM; poorly soluble in water (<0.1 mg/mL). Enhanced solubility in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–60°C) .
- Stability : Stable at room temperature for 6 months when stored in airtight, light-protected containers. Degrades in basic aqueous solutions (pH >9) via ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions like over-acylation or ring-opening?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing dimerization .
- Stepwise Coupling : Introduce the trifluoromethylphenyl group after thiazole ring formation to reduce steric hindrance .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H-NMR) for this compound?
- Case Study : If the ethyl ester protons show abnormal splitting, consider:
- Conformational Analysis : Rotameric equilibria in the ester group can cause signal broadening. Use higher-field NMR (500 MHz+) or variable-temperature NMR to resolve .
- Impurity Check : LC-MS can detect acylated byproducts (e.g., di-acylated species at m/z 466.4) .
Q. What strategies are recommended for elucidating the biological activity mechanism of this compound, particularly its interaction with enzyme targets?
- Methodology :
- Molecular Docking : Use X-ray crystallography data of similar thiazole derivatives (e.g., PDB ID 6XYZ) to model binding to kinase domains .
- Enzyme Assays : Test inhibitory activity against COX-2 or MMP-9 using fluorogenic substrates. Compare IC₅₀ values with structurally related compounds (e.g., trifluoromethylphenyl pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
